1,3-Diethyl 2-oxopropanedioate

描述

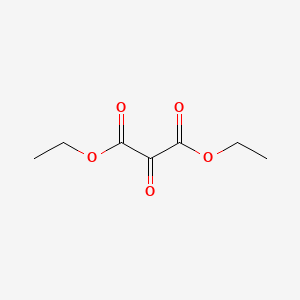

Diethyl ketomalonate (CAS: 609-09-6), also known as diethyl mesoxalate, is a versatile organic compound with the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol . Structurally, it consists of a central ketone group flanked by two ethoxycarbonyl groups (O=C(C(COOEt)₂)). Key physical properties include a boiling point of 208–210°C, density of 1.142 g/cm³, and refractive index of 1.415–1.419 .

Diethyl ketomalonate is widely employed in organic synthesis, particularly in:

- Heterocyclic chemistry: As a precursor for α-heteroaryl-α-hydroxy malonates via reactions with Grignard or organolithium reagents (e.g., furans, thiophenes, pyridines) .

- Catalytic asymmetric reactions: Serving as a CO₂-synthon in enantioselective hetero-Diels-Alder reactions with cyclic dienes, yielding chiral cyclohexene derivatives .

- Enzymatic studies: Acting as a substrate for enzymes like AMDase, where its decarboxylation kinetics and enantioselectivity are studied .

- Pharmaceutical intermediates: Used in synthesizing pyrrolidinone rings for influenza neuraminidase inhibitors and styrylisatin analogues for MAO-B inhibition .

属性

IUPAC Name |

diethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKKFIIYQGGHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060566 | |

| Record name | Propanedioic acid, oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-09-6 | |

| Record name | 1,3-Diethyl 2-oxopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl mesoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl mesoxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl mesoxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MESOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Oxidative Pathways and Limitations

The classical approach to synthesizing diethyl ketomalonate involves the oxidation of diethyl malonate. This method typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) under acidic or neutral conditions. For example, diethyl malonate undergoes oxidation at the α-carbon to introduce a ketone group, yielding diethyl ketomalonate. However, this process is fraught with challenges:

-

Hazardous Reaction Conditions : The use of strong oxidizers poses significant safety risks, including exothermic reactions and the potential for explosive byproducts.

-

Low Selectivity : Competitive side reactions, such as over-oxidation or ester hydrolysis, often reduce the overall yield. Patent literature notes that yields rarely exceed 60% in large-scale applications due to these side reactions.

-

Environmental Concerns : Traditional methods generate toxic waste, such as selenium byproducts, which require specialized disposal.

Halogenation-Based Synthetic Routes

2-Halo-Substituted Diethyl Malonate as a Precursor

Recent patents have introduced a novel strategy that bypasses the oxidation step entirely. Instead, 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate or diethyl 2,2-dibromomalonate) are reacted with methylhydrazine or its salts to directly form diethyl ketomalonate derivatives. This method eliminates the need for hazardous oxidizers and improves selectivity.

Reaction Mechanism

The halogenated malonate reacts with methylhydrazine in a nucleophilic substitution-elimination sequence. The halogen atoms at the α-position are displaced by the hydrazine group, followed by tautomerization to yield the ketomalonate product. For instance:

This pathway avoids oxidation-related side reactions and achieves higher purity.

Optimized Reaction Conditions

Key parameters for maximizing yield include:

-

Solvent Selection : Ethanol and acetonitrile are preferred due to their ability to dissolve both reactants and stabilize intermediates.

-

Catalysts : Acidic catalysts like acetic acid (1–5 wt%) enhance reaction rates by protonating the hydrazine, increasing its nucleophilicity.

-

Temperature Control : Reactions conducted at 50–70°C achieve completion within 2–6 hours, depending on the halo-substituent.

Table 1 summarizes yields from representative experiments:

| Halo-Substituted Reactant | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diethyl 2,2-dibromomalonate | Ethanol | Acetic acid | 20–40 | 77.7 | 81.6 |

| Diethyl 2-bromomalonate | Ethanol | Acetic acid | 50–60 | 78.9 | 74.5 |

| Diethyl 2-chloromalonate | Ethanol | HCl | 30–50 | 58.6 | 71.3 |

Data sourced from patent examples.

Comparative Analysis of Methods

Efficiency and Scalability

The halogenation route outperforms traditional oxidation in both yield and safety. For example, a mixture of diethyl 2-bromomalonate and diethyl 2,2-dibromomalonate reacted in ethanol with acetic acid at 58–70°C achieved a 75.5% yield, whereas classical oxidation methods typically yield below 60%. Additionally, the halogenation process generates fewer toxic byproducts, aligning with green chemistry principles.

化学反应分析

Types of Reactions

Diethyl ketomalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form mesoxalic acid.

Reduction: It can be reduced to form diethyl malonate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include dinitrogen tetroxide and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and alcohols can react with diethyl mesoxalate under mild conditions.

Major Products Formed

Oxidation: Mesoxalic acid.

Reduction: Diethyl malonate.

Substitution: Various substituted malonates and derivatives.

科学研究应用

Chemical Properties and Reactivity

Diethyl ketomalonate, a diethyl ester of ketomalonic acid, is characterized by its reactive functional groups, including an ester and a ketone. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

- Molecular Formula : C7H10O5

- Physical State : Greenish-yellow liquid

- Solubility : Fully miscible with water

- Reactivity : Highly polarized keto group enhances electrophilic properties

Organic Synthesis

Diethyl ketomalonate is prominently used in various synthetic pathways:

- Wittig Reaction : Employed as a reagent for synthesizing alkenes by reacting with phosphoranes to produce triazoles and 2-azadienes .

- Aza-Wittig Reaction : Facilitates the formation of nitrogen-containing compounds, expanding its utility in synthesizing complex organic molecules .

Medicinal Chemistry

Research indicates that derivatives of diethyl ketomalonate exhibit potential pharmacological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against resistant bacterial strains, suggesting diethyl ketomalonate could be a precursor for developing antimicrobial agents .

- Antitumor Activity : In vivo studies demonstrate significant tumor growth inhibition in animal models, indicating its potential role in cancer treatment .

Case Study 1: Anticancer Effects

- Objective : Evaluate the anticancer effects of diethyl ketomalonate derivatives in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, showcasing its therapeutic potential .

Case Study 2: Infection Control

- Objective : Assess the antimicrobial efficacy of diethyl ketomalonate against multi-drug resistant bacterial strains.

- Results : Effective inhibition of growth was recorded, highlighting its application in combating antibiotic resistance .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Diethyl oxomalonate | Oxodicarboxylic Acid | Electrophilic reactivity | Versatile in pericyclic reactions |

| Diethyl malonate | Dicarboxylic Acid | Precursor in various syntheses | Less reactive than diethyl ketomalonate |

| Dimethyl malonate | Dicarboxylic Acid | Commonly used in esterification reactions | Similar reactivity but fewer applications |

| Ethyl acetoacetate | β-Ketoester | Utilized in Claisen condensation | Broader use in enolate chemistry |

Diethyl ketomalonate stands out due to its rapid reactivity and versatility compared to these similar compounds, making it a preferred reagent in organic chemistry.

作用机制

Diethyl ketomalonate exerts its effects through its highly electrophilic central carbonyl carbon. This electrophilicity allows it to react with various nucleophiles, forming hemiacetals and other derivatives. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilic nature .

相似化合物的比较

Comparison with Similar Compounds

Diethyl ketomalonate belongs to the dialkyl ketomalonate family. Its reactivity and selectivity are influenced by the steric and electronic effects of the ester groups. Below is a detailed comparison with dimethyl ketomalonate and diisopropyl ketomalonate, its closest structural analogs.

Reactivity in Catalytic Atroposelective Reactions

- Steric Effects : Diisopropyl ketomalonate’s bulky isopropyl groups enhance enantioselectivity with 2-arylindoles by stabilizing transition states through steric shielding, whereas diethyl derivatives perform better with N-arylindoles .

- Electronic Effects : Dimethyl ketomalonate’s smaller ester groups reduce steric hindrance, favoring higher reaction rates but compromising yields in some cases .

Enzymatic Decarboxylation Kinetics

Diethyl ketomalonate derivatives exhibit substrate-specific interactions with enzymes:

- The sodium salt of α-(benzo[b]furan-2-yl)-α-hydroxy diethyl malonate (22 ) is decarboxylated four times faster by wild-type AMDase compared to its furanyl analog (8a ) .

- Mutations (e.g., M159V, P14V/P15G) reduce enzymatic activity for diethyl-based substrates, with kcat values dropping to 66% and 42% of wild-type activity, respectively .

Comparison with Non-Ketomalonate Analogs

- Diethyl Malonate : Lacks the central ketone group, reducing its utility in reactions requiring α-keto activation (e.g., hetero-Diels-Alder reactions). It is primarily used in Claisen condensations and as a CO₂ surrogate in separations .

生物活性

Diethyl ketomalonate (C₁₀H₁₄O₄), a diethyl ester of ketomalonic acid, is recognized for its potential in various fields, particularly organic synthesis and medicinal chemistry. This compound exhibits several biological activities, primarily through its derivatives and related compounds. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Diethyl ketomalonate is characterized by its greenish-yellow liquid form with a low viscosity. It can rapidly hydrate to form a dihydrate and crystallize into white prisms upon moisture exposure. Its structure includes a highly polarized keto group, which enhances its reactivity as an electrophile in organic reactions .

Common Synthesis Methods:

- Esterification: Reaction of ketomalonic acid with ethanol.

- Transesterification: Involving the exchange of alkoxy groups in the presence of catalysts.

- Electrochemical Methods: Utilizing electrogenerated superoxide for novel syntheses .

Anticancer Activity

Recent research has indicated that compounds similar to diethyl ketomalonate exhibit significant biological activity against human cancer cell lines. For example, studies involving indoles reacting with diethyl ketomalonate under microwave conditions have shown promising results in antiproliferative effects .

Case Study:

A study investigated the reaction of indoles with diethyl ketomalonate using montmorillonite K10 clay under microwave irradiation. The results indicated rapid formation of products within 1-4 minutes, showcasing the compound's utility in synthesizing bioactive molecules .

Comparative Analysis of Related Compounds

The following table compares diethyl ketomalonate with other related compounds based on their structural type and unique features:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Diethyl oxomalonate | Oxodicarboxylic Acid | Electrophilic reactivity | Versatile in pericyclic reactions |

| Diethyl malonate | Dicarboxylic Acid | Precursor in various syntheses | Less reactive than diethyl ketomalonate |

| Dimethyl malonate | Dicarboxylic Acid | Commonly used in esterification reactions | Similar reactivity but fewer applications |

| Ethyl acetoacetate | β-Ketoester | Utilized in Claisen condensation | Broader use in enolate chemistry |

Diethyl ketomalonate stands out due to its rapid reactivity and versatility in synthetic applications compared to these similar compounds. Its unique ability to function effectively in multiple reaction types makes it a valuable reagent in organic chemistry .

Safety and Handling

Diethyl ketomalonate is classified as a flammable liquid with moderate irritant effects on skin and eyes. Standard laboratory safety practices should be adhered to when handling this compound to mitigate inhalation risks and skin contact .

常见问题

Q. What are the key physicochemical properties of diethyl ketomalonate, and how do they influence experimental design?

Diethyl ketomalonate (C₇H₁₀O₅) is a versatile reagent with distinct properties critical for reaction planning:

- Boiling Point : 208–210°C (useful for distillation purification) .

- Density : 1.142 g/cm³ (affects solvent layering in biphasic systems) .

- Refractive Index : 1.415–1.419 (aids in monitoring reaction progress via polarimetry) .

- Solubility : Fully miscible with water and common organic solvents (enables flexibility in solvent choice) .

- Moisture Sensitivity : Requires storage under inert gas (e.g., nitrogen) to prevent hydrolysis . These properties necessitate controlled conditions (e.g., anhydrous environments, moderate heating) to avoid decomposition during synthesis.

Q. What are standard synthetic routes to diethyl ketomalonate, and what starting materials are involved?

Diethyl ketomalonate is typically synthesized via oxidation or condensation of diethyl malonate derivatives. A common approach involves:

- Oxidation of Diethyl Malonate : Using reagents like selenium dioxide or potassium permanganate to introduce the ketone group at the central carbon .

- Alternative Pathways : Reaction of diethyl oxalate with ketene equivalents under acidic catalysis . Key intermediates include diethyl malonate and alkyl halides for esterification. Purity is ensured via vacuum distillation (208–210°C) .

Q. How is diethyl ketomalonate utilized in Wittig and Aza-Wittig reactions?

In Wittig reactions , diethyl ketomalonate acts as a carbonyl source to synthesize triazoles via reaction with phosphorus ylides. For Aza-Wittig reactions , it forms 2-azadienes by reacting with iminophosphoranes. Methodological considerations:

- Stoichiometry : 1:1 molar ratio with ylide or iminophosphorane.

- Solvents : Anhydrous THF or DMF to stabilize reactive intermediates .

- Workup : Acidic quenching to isolate products, followed by column chromatography .

Advanced Research Questions

Q. How can enantioselective Hetero-Diels-Alder reactions be catalyzed using diethyl ketomalonate?

Diethyl ketomalonate serves as a dienophile in asymmetric [4+2] cycloadditions with cyclic dienes (e.g., 1,3-cyclohexadiene). A method optimized by Yao et al. involves:

- Catalyst : C₂-symmetric bisoxazoline ligands with Cu(II) or Zn(II) Lewis acids.

- Conditions : –20°C in dichloromethane, yielding up to 93% enantiomeric excess (ee) .

- Mechanistic Insight : DFT studies reveal bidentate coordination of ketomalonate to the metal center, directing stereoselectivity . Applications include synthesizing chiral CO₂-synthons for natural product synthesis.

Q. What experimental challenges arise in condensing diethyl ketomalonate with ketones, and how are they resolved?

Direct condensation with ketones (e.g., 3-pentanone) under acid/base catalysis often suffers from low yields (<25%) due to retro-aldol side reactions. Contradictory reports highlight two solutions:

- Enamine Intermediates : Using morpholine enamines to stabilize the nucleophilic site, achieving 80% yield of α-hydroxy-γ-keto diesters .

- Forced Conditions : Phosphorus pentoxide-methanesulfonic acid mixtures drive equilibrium toward product formation, albeit with modest efficiency (19–31% yield) . Comparative studies recommend enamine strategies for scalability .

Q. How does diethyl ketomalonate contribute to medicinal chemistry, particularly in anticancer agent synthesis?

Diethyl ketomalonate is a precursor in quinoxaline derivatives (e.g., XK469 analogues). A protocol by Bataille et al. involves:

- Cycloaddition : Reacting nitrobenzyl carbanions (generated via TDAE reduction) with diethyl ketomalonate to form epoxide intermediates.

- Functionalization : Epoxide ring-opening with amines yields quinoxalines with in vitro neuroblastoma cytotoxicity (IC₅₀ < 10 µM) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Data Contradiction Analysis

Q. Why do reported yields for diethyl ketomalonate-based cycloadditions vary across studies?

Discrepancies arise from:

- Temperature Sensitivity : Retro-Diels-Alder reactions dominate at >25°C, reducing yields for thermolabile adducts .

- Substrate Activation : Electron-deficient dienes favor Mukaiyama aldol byproducts over cycloadducts, necessitating substituent tuning . Recommendations: Optimize temperature (–20°C to 0°C) and use electron-rich dienes (e.g., 1,3-cyclohexadiene) for reproducibility .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。